CLL is the most common type of leukemia in adults. Studies have shown that Vecabrutinib is effective in treating CLL, either alone or in combination with other therapies. A Phase III clinical trial demonstrated that Vecabrutinib combined with obinutuzumab, another drug that targets B-cells, was superior to chemotherapy in terms of progression-free survival for patients with CLL [].
MCL is an aggressive form of non-Hodgkin lymphoma. Research suggests that Vecabrutinib is a promising treatment option for MCL, particularly in patients who have relapsed or are resistant to other therapies. A clinical trial showed that Vecabrutinib treatment resulted in significant overall response rates in patients with relapsed/refractory MCL [].
Vecabrutinib is a selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell receptor signaling. It is currently under investigation for treating various B-cell malignancies, including chronic lymphocytic leukemia and other lymphoid cancers. Vecabrutinib's chemical formula is CHClFNO, with a molecular weight of approximately 529.92 g/mol . The compound is designed to inhibit both wild-type and mutant forms of BTK, including the C481S mutation often associated with resistance to other BTK inhibitors like ibrutinib .
Vecabrutinib's primary mechanism of action involves inhibiting BTK, a signaling molecule crucial for B-cell development and function []. By blocking BTK, Vecabrutinib disrupts B-cell signaling pathways, leading to the inhibition of B-cell proliferation and survival []. Additionally, Vecabrutinib's inhibition of ITK may contribute to its immunomodulatory effects [].
Vecabrutinib functions primarily by binding to the ATP-binding site of BTK, preventing its activation. This inhibition leads to decreased phosphorylation of downstream signaling molecules such as phospholipase C gamma 2 (PLCγ2) . The compound exhibits an IC value of approximately 18.4 nM against BTK, demonstrating significant potency in inhibiting the kinase activity .
The biological activity of vecabrutinib has been extensively studied, particularly in the context of B-cell signaling pathways. It effectively inhibits phosphorylation events triggered by B-cell receptor activation, thereby disrupting critical signaling cascades involved in cell survival and proliferation . In clinical trials, vecabrutinib has shown promise in producing partial responses in patients with advanced B-cell malignancies . Furthermore, it has been observed to reduce serum cytokine levels significantly, indicating its potential effectiveness in modulating immune responses .
The synthesis of vecabrutinib involves several steps that typically include the formation of key intermediates followed by coupling reactions to construct the final compound. While specific synthetic routes are proprietary, general methods for synthesizing similar compounds often utilize techniques such as:
These methods are designed to optimize yield and purity while minimizing unwanted side reactions.
Vecabrutinib is primarily being explored for its therapeutic potential in treating various B-cell malignancies. Its unique mechanism allows it to target both wild-type and resistant forms of BTK, making it a candidate for patients who have developed resistance to existing therapies like ibrutinib. Ongoing clinical trials are assessing its efficacy and safety profile in different types of hematological cancers .
Interaction studies have shown that vecabrutinib selectively inhibits BTK without significant off-target effects on other kinases at clinically relevant concentrations. In vitro assays indicate that it maintains a favorable pharmacokinetic profile, with sustained drug levels supporting twice-daily dosing regimens . Comparative studies with other BTK inhibitors highlight vecabrutinib's unique non-covalent binding mechanism, which may reduce risks associated with off-target kinase inhibition seen with covalent inhibitors .
Vecabrutinib is part of a broader class of BTK inhibitors but stands out due to its reversible binding mechanism. Below is a comparison with other notable BTK inhibitors:
Compound Name | Mechanism Type | IC (nM) | Unique Features |
---|---|---|---|
Vecabrutinib | Reversible | 18.4 | Effective against C481S mutations; well-tolerated |
Ibrutinib | Covalent | ~5-10 | Irreversibly binds to C481; associated with off-target effects |
ARQ 531 | Reversible | 32.9 | Similar potency but shows greater clinical efficacy |
Fenebrutinib | Covalent | 7.04 | Higher in vitro potency but limited clinical activity |
Vecabrutinib's unique position as a reversible inhibitor allows for potentially fewer side effects and improved patient tolerability compared to covalent inhibitors like ibrutinib .
Vecabrutinib possesses the molecular formula C22H24ClF4N7O2, representing a complex heterocyclic compound with multiple functional groups [1] [2] [3]. The chemical structure consists of a bipiperidine core system connected to a fluoropyrimidine moiety and a substituted aniline group [4] [5]. The International Union of Pure and Applied Chemistry name for vecabrutinib is (3R,3'R,4'S)-1'-(6-amino-5-fluoropyrimidin-4-yl)-3-[3-chloro-5-(trifluoromethyl)anilino]-2-oxo[1,3'-bipiperidine]-4'-carboxamide [1] [24].
The compound features three defined stereocenters with absolute stereochemistry designated as 3R, 3'R, and 4'S configurations [3] [5]. The molecule contains several key structural elements including a trifluoromethyl group attached to a chlorinated aromatic ring, a fluorinated pyrimidine ring system, and two interconnected piperidine rings forming the central scaffold [1] [2] [4].
Table 1: Structural Components of Vecabrutinib
Component | Description | Chemical Features |
---|---|---|
Bipiperidine Core | Central scaffold | Two connected six-membered saturated rings |
Fluoropyrimidine | Heterocyclic moiety | 6-amino-5-fluoropyrimidin-4-yl group |
Substituted Aniline | Aromatic substituent | 3-chloro-5-(trifluoromethyl)phenyl group |
Carboxamide | Functional group | Primary amide functionality |
The compound's stereochemical complexity arises from the three chiral centers present in the bipiperidine system [3] [5]. The absolute configuration has been determined through structural analysis, with the molecule existing as a single enantiomer in its active pharmaceutical form [1] [24].
Vecabrutinib exhibits a molecular weight of 529.92 daltons, calculated from its molecular formula C22H24ClF4N7O2 [1] [2] [4]. The monoisotopic mass has been precisely determined as 529.1616 daltons through high-resolution mass spectrometry analysis [2] [26] [28]. This molecular weight places vecabrutinib within the typical range for small molecule pharmaceutical compounds designed for oral bioavailability.
Table 2: Mass Characteristics of Vecabrutinib
Parameter | Value | Source |
---|---|---|
Average Molecular Weight | 529.92 Da | [1] [2] [4] |
Monoisotopic Mass | 529.1616 Da | [2] [26] [28] |
Exact Mass | 529.1616 Da | [26] [28] |
The elemental composition analysis reveals carbon content of 49.86%, hydrogen 4.57%, chlorine 6.69%, fluorine 14.34%, nitrogen 18.50%, and oxygen 6.04% [28]. This composition reflects the high heteroatom content characteristic of modern kinase inhibitors.
Vecabrutinib demonstrates limited aqueous solubility, characteristic of highly lipophilic pharmaceutical compounds [8] [9]. In dimethyl sulfoxide, the compound exhibits a solubility of 125 milligrams per milliliter, equivalent to 235.88 millimolar concentration [8]. The solubility in aqueous media has been reported as less than one milligram per milliliter at physiological conditions [9].
Table 3: Solubility Profile of Vecabrutinib
Solvent System | Solubility | Concentration |
---|---|---|
Dimethyl Sulfoxide | 125 mg/mL | 235.88 mM |
Aqueous Media (pH 7.4) | <1 mg/mL | <1.89 mM |
Acidic Conditions (pH 1.5) | Limited data | Not specified |
The compound requires solubilization strategies for biological testing and pharmaceutical formulation due to its poor water solubility [8] [9]. This physicochemical property is typical for compounds designed to penetrate cellular membranes and interact with intracellular protein targets.
Vecabrutinib exhibits exceptionally high protein binding in human plasma, with 98.7% of the compound bound to plasma proteins [10] [12]. This extensive protein binding significantly impacts the pharmacokinetic properties and bioavailability of free drug for therapeutic activity [10]. The high protein binding has been identified as a potential factor limiting the clinical efficacy of vecabrutinib compared to other Bruton tyrosine kinase inhibitors with lower protein binding characteristics [10].
Table 4: Protein Binding Characteristics
Parameter | Value | Clinical Implication |
---|---|---|
Human Plasma Protein Binding | 98.7% | [10] [12] |
Free Fraction | 1.3% | Limited available drug |
Binding Affinity | High | Reduced tissue distribution |
The extensive protein binding may affect the distribution of vecabrutinib from blood to disease sites, potentially resulting in insufficient concentrations to provide adequate Bruton tyrosine kinase inhibition [10]. This pharmacokinetic limitation has been proposed as one explanation for the modest clinical activity observed in clinical trials [10] [12].
X-ray crystallography has been employed to determine the three-dimensional structure of vecabrutinib in complex with its target protein Bruton tyrosine kinase [11] [20] [21]. Crystal structures have been obtained for the kinase domain of Bruton tyrosine kinase bound to various inhibitors, providing detailed insights into binding interactions and selectivity profiles [11] [20] [21].
The crystallization conditions typically involve polyethylene glycol-based precipitants, with successful crystal formation reported in solutions containing 20% polyethylene glycol 3350, 0.1 molar bis-tris propane buffer at physiological pH, and various halide salts [11]. X-ray diffraction data collection has achieved resolutions ranging from 1.7 to 2.6 angstroms, sufficient for detailed structural analysis [11] [21].
Table 5: Crystallographic Parameters for Bruton Tyrosine Kinase Inhibitor Complexes
Parameter | Typical Values | Reference Studies |
---|---|---|
Resolution Range | 1.7-2.6 Å | [11] [21] |
Precipitant | 20% PEG 3350 | [11] |
Buffer System | Bis-tris propane, pH 6.5-7.5 | [11] |
Space Group | Variable | [11] [21] |
The crystal structures reveal the binding mode of inhibitors within the adenosine triphosphate binding pocket of the kinase domain [11] [20] [21]. These studies have provided essential information for understanding structure-activity relationships and guiding the development of improved inhibitors [20] [21].
Mass spectrometry techniques have been extensively utilized for the characterization and analysis of vecabrutinib [14] [15] [16]. High-resolution mass spectrometry provides accurate mass determination, confirming the molecular formula and enabling identification of metabolites and degradation products [14] [15].
Liquid chromatography-tandem mass spectrometry methods have been developed for quantitative analysis of vecabrutinib in biological matrices [16]. These analytical methods employ multiple reaction monitoring transitions for selective detection and quantification [16]. The mass spectrometric fragmentation patterns provide structural information about the compound and its metabolites [16].
Table 6: Mass Spectrometry Analytical Parameters
Technique | Application | Key Features |
---|---|---|
High-Resolution MS | Molecular characterization | Accurate mass determination |
LC-MS/MS | Quantitative analysis | Multiple reaction monitoring |
Intact Protein MS | Protein-drug interactions | Binding stoichiometry |
Fragmentation Analysis | Structural elucidation | Breakdown pathways |
Intact protein mass spectrometry has been employed to study the binding of vecabrutinib to Bruton tyrosine kinase, providing information about binding stoichiometry and kinetics [14] [15]. These studies complement crystallographic data by providing solution-phase binding information [14] [15].
The structure-activity relationships of vecabrutinib have been established through comparison with related Bruton tyrosine kinase inhibitors and analysis of binding interactions [13] [18] [31]. The compound demonstrates selective inhibition of Bruton tyrosine kinase with an inhibitory concentration of 3 nanomolar against the wild-type enzyme [13] [18].
The bipiperidine core system provides the essential scaffold for binding to the kinase active site [13] [18] [31]. The fluoropyrimidine moiety forms critical hydrogen bonding interactions with the hinge region of the kinase domain [20] [21] [31]. The substituted aniline group extends into the back pocket of the active site, contributing to binding affinity and selectivity [20] [21] [31].
Table 7: Structure-Activity Relationship Analysis
Structural Feature | Function | Activity Impact |
---|---|---|
Bipiperidine Core | Active site binding | Essential for activity |
Fluoropyrimidine | Hinge region interaction | Critical hydrogen bonds |
Trifluoromethyl Group | Hydrophobic interactions | Selectivity enhancement |
Carboxamide | Polar interactions | Binding stabilization |
The reversible, non-covalent binding mechanism of vecabrutinib distinguishes it from first-generation covalent inhibitors [4] [13] [18]. This binding mode enables inhibition of both wild-type and mutant forms of Bruton tyrosine kinase, including the C481S resistance mutation that renders covalent inhibitors ineffective [4] [13] [18].
The residence time of vecabrutinib on Bruton tyrosine kinase has been measured at 15 minutes, which is shorter than other non-covalent inhibitors such as ARQ 531 with 128 minutes residence time [10]. This relatively short residence time may contribute to the limited clinical efficacy observed compared to inhibitors with longer target engagement [10] [12].
Vecabrutinib employs a fundamentally different binding mechanism compared to first-generation Bruton tyrosine kinase inhibitors. Unlike covalent inhibitors that form irreversible bonds with cysteine 481, vecabrutinib binds reversibly to the adenosine triphosphate pocket of Bruton tyrosine kinase through noncovalent interactions [1] [2]. This noncovalent binding mechanism utilizes hydrogen bonds, ionic bonds, and hydrophobic interactions to achieve therapeutic inhibition [2].
The molecular structure of vecabrutinib enables it to interact with key residues in the adenosine triphosphate binding site through multiple noncovalent interactions. Structural analysis reveals that vecabrutinib forms approximately 26-29 interactions with Bruton tyrosine kinase, which is higher than the 19-22 interactions typically observed with covalent inhibitors [2]. This increased number of interactions is necessary to achieve the binding affinity required for effective reversible inhibition.
The binding mechanism involves specific interactions with residues around positions 410, 430, 480, and 540 in the Bruton tyrosine kinase active site [2]. The inhibitor forms hydrogen bonds with key residues including glutamic acid 475 and methionine 477, as demonstrated through molecular dynamics simulations [3]. These interactions maintain the bound state of the inhibitor and contribute to its therapeutic efficacy.
Vecabrutinib demonstrates potent binding affinity to wild-type Bruton tyrosine kinase with a dissociation constant of 0.3 nanomolar [4]. The inhibitor achieves a half maximal inhibitory concentration of 2.9 nanomolar against wild-type Bruton tyrosine kinase, comparable to ibrutinib [5] [6]. In kinase selectivity profiling against 234 kinases, vecabrutinib showed biochemical inhibition with half maximal inhibitory concentration values below 100 nanomolar for only seven kinases, demonstrating high selectivity for Bruton tyrosine kinase [6].
The binding interface between vecabrutinib and wild-type Bruton tyrosine kinase involves critical residue interactions that maintain stability. Molecular simulations identify seven interacting residue pairs that form in the vecabrutinib-Bruton tyrosine kinase complex, with two pairs showing particularly persistent high residue interaction index values of 0.87 and 0.80 [3]. These interactions primarily involve the nitrogen atom of methionine 477 and the oxygen atom of glutamic acid 475 with specific atoms of the inhibitor molecule.
Pharmacodynamic studies in chronic lymphocytic leukemia patients confirm that vecabrutinib effectively inhibits wild-type Bruton tyrosine kinase activity, as evidenced by sustained reductions in serum cytokine concentrations including chemokine ligand 3, chemokine ligand 4, and tumor necrosis factor alpha [7] [8]. These reductions indicate successful inhibition of Bruton tyrosine kinase-mediated signaling pathways in patients with wild-type enzyme.
The most significant advantage of vecabrutinib over covalent inhibitors is its retained activity against cysteine 481 to serine-mutated Bruton tyrosine kinase. This mutation represents the predominant mechanism of resistance to first-generation covalent inhibitors, occurring in greater than 90% of patients who develop resistance to ibrutinib [9]. Vecabrutinib maintains inhibitory activity against this mutant with a dissociation constant of 4.4 nanomolar [4] and half maximal inhibitory concentration of 4.4 nanomolar [5], demonstrating only modest reduction in potency compared to wild-type enzyme.
The noncovalent binding mechanism of vecabrutinib enables it to bypass the cysteine 481 residue entirely, as it does not require covalent bond formation with this amino acid [1] [2]. Instead, the inhibitor binds to the adenosine triphosphate pocket through alternative interactions that remain intact even when cysteine 481 is substituted with serine. This mechanism allows vecabrutinib to maintain therapeutic efficacy in patients who have developed resistance to covalent inhibitors.
Clinical validation of vecabrutinib activity against cysteine 481 to serine-mutated Bruton tyrosine kinase comes from studies in engineered cell lines and primary patient samples. In chronic lymphocytic leukemia cell lines overexpressing the cysteine 481 to serine variant, vecabrutinib at 1 micromolar concentration decreased phosphorylated extracellular signal-regulated kinase more effectively than ibrutinib [1]. Primary chronic lymphocytic leukemia cells from patients with cysteine 481 mutations showed evidence of B-cell receptor pathway inhibition following vecabrutinib treatment, though the impact was more modest than in wild-type samples [1].
Vecabrutinib demonstrates significant inhibitory activity against interleukin-2 inducible T-cell kinase, a member of the Tec family of kinases closely related to Bruton tyrosine kinase. The inhibitor binds to interleukin-2 inducible T-cell kinase with a dissociation constant of 2.2 nanomolar [4], indicating high affinity for this off-target kinase. The half maximal inhibitory concentration for interleukin-2 inducible T-cell kinase inhibition is less than 100 nanomolar [6], demonstrating potent activity against this kinase.
The dual inhibition of Bruton tyrosine kinase and interleukin-2 inducible T-cell kinase by vecabrutinib may provide therapeutic advantages in the tumor microenvironment. Interleukin-2 inducible T-cell kinase plays a crucial role in T-cell activation and differentiation, and its inhibition can lead to beneficial immunomodulatory effects [5]. Studies in murine models demonstrate that vecabrutinib treatment results in decreased CD8+ effector and memory T-cell populations while increasing naive T-cell populations [5].
The interleukin-2 inducible T-cell kinase inhibitory properties of vecabrutinib are similar to those observed with ibrutinib, which also targets this kinase as an off-target effect [5]. However, unlike ibrutinib, vecabrutinib treatment shows minimal adverse impact on T-cell activation and proliferation in isolated T-cell assays [5]. This suggests that vecabrutinib may preserve beneficial T-cell functions while still providing the immunomodulatory effects associated with interleukin-2 inducible T-cell kinase inhibition.
Importantly, vecabrutinib treatment significantly reduces the frequency of regulatory CD4+ T cells in vivo, which may contribute to enhanced anti-tumor immune responses [5]. This reduction in regulatory T cells, combined with the dual inhibition of Bruton tyrosine kinase and interleukin-2 inducible T-cell kinase, may provide a more favorable immune environment for cancer treatment compared to Bruton tyrosine kinase-selective inhibitors.
Vecabrutinib demonstrates high kinome selectivity when compared to other Bruton tyrosine kinase inhibitors. In comprehensive kinase profiling against 234 kinases and kinase variants, vecabrutinib showed biochemical inhibition with half maximal inhibitory concentration values below 100 nanomolar for only seven kinases [6]. This selectivity profile classifies vecabrutinib as a highly selective inhibitor, comparable to other next-generation agents like acalabrutinib and fenebrutinib.
When compared to ibrutinib, vecabrutinib shows substantially improved selectivity. Ibrutinib inhibits 65 kinases at 1 micromolar concentration, earning it a low selectivity classification [10]. In contrast, vecabrutinib inhibits only 7 kinases at the same concentration, representing a greater than 9-fold improvement in selectivity [10]. This enhanced selectivity may contribute to a more favorable safety profile with reduced off-target effects.
The selectivity advantage of vecabrutinib extends to comparisons with other noncovalent inhibitors. While nemtabrutinib shows the least specificity among tested inhibitors with 98 off-target hits, vecabrutinib maintains high selectivity with only 7 off-target kinases [10]. Pirtobrutinib, another clinically successful noncovalent inhibitor, shows moderate selectivity with 15 off-target kinases, still higher than vecabrutinib [10].
The primary off-target kinases inhibited by vecabrutinib include interleukin-2 inducible T-cell kinase, Tec protein tyrosine kinase, B lymphoid kinase, insulin-like growth factor 1 receptor, and lymphocyte-specific protein tyrosine kinase [1] [6]. All of these kinases show half maximal inhibitory concentration values below 100 nanomolar for vecabrutinib inhibition. Notably, vecabrutinib does not significantly inhibit epidermal growth factor receptor, potentially reducing the cardiovascular and skin toxicities associated with epidermal growth factor receptor inhibition [2].
The off-target profile of vecabrutinib includes several kinases within the Tec family, which is expected given the structural similarity between these kinases and Bruton tyrosine kinase. The inhibition of Tec protein tyrosine kinase occurs with potency similar to Bruton tyrosine kinase, as vecabrutinib shows greater potency against Tec compared to ibrutinib [1]. This cross-reactivity within the Tec family may contribute to the overall efficacy of vecabrutinib in B-cell malignancies.
B lymphoid kinase represents another significant off-target of vecabrutinib, which may contribute to its activity in B-cell malignancies. The inhibition of multiple kinases involved in B-cell signaling pathways may provide additive or synergistic effects in the treatment of B-cell cancers. However, the clinical significance of these off-target interactions requires further investigation to determine their contribution to both efficacy and toxicity.
Vecabrutinib exhibits potent binding affinity to Bruton tyrosine kinase with a dissociation constant of 0.3 nanomolar for wild-type enzyme [4]. For the clinically relevant cysteine 481 to serine mutant, the dissociation constant increases to 4.4 nanomolar [4], representing only a 15-fold reduction in binding affinity. This modest change in affinity contrasts sharply with covalent inhibitors, which typically show much greater loss of potency against the mutant enzyme.
Comparative analysis of dissociation constants reveals that vecabrutinib maintains competitive binding affinity within the noncovalent inhibitor class. Fenebrutinib demonstrates the strongest affinity for the cysteine 481 to serine mutant with a dissociation constant of 0.17 nanomolar [10], while pirtobrutinib shows a dissociation constant of 0.89 nanomolar [10]. Vecabrutinib's dissociation constant of 4.4 nanomolar places it in the mid-range of noncovalent inhibitors for the mutant enzyme.
The binding affinity data for vecabrutinib demonstrates retention of activity against both wild-type and mutant Bruton tyrosine kinase, with dissociation constants in the low nanomolar range for both variants. This dual activity profile supports its potential utility in treating patients with both treatment-naive disease and those who have developed resistance to covalent inhibitors through cysteine 481 mutations.
The residence time of vecabrutinib on Bruton tyrosine kinase is notably short at 15 minutes [7] [8]. This represents the duration that the inhibitor remains bound to the target enzyme before dissociating, and it is significantly shorter than other noncovalent inhibitors. Fenebrutinib demonstrates the longest residence time at 557 minutes, followed by pirtobrutinib at 314 minutes and nemtabrutinib at 128 minutes [7] [8].
The short residence time of vecabrutinib may contribute to its limited clinical efficacy despite favorable binding affinity. Residence time has emerged as a critical parameter for noncovalent inhibitors, as longer residence times generally correlate with improved clinical outcomes [7]. The brief 15-minute residence time of vecabrutinib requires frequent dosing to maintain therapeutic inhibition, potentially limiting its effectiveness in clinical settings.
Comparative analysis reveals that clinically successful noncovalent inhibitors like pirtobrutinib and nemtabrutinib have residence times that are 21-fold and 8.5-fold longer than vecabrutinib, respectively [7]. This difference in residence time may explain why vecabrutinib showed limited clinical activity despite demonstrating favorable in vitro potency and selectivity profiles.
The short residence time of vecabrutinib also impacts its pharmacokinetic properties. The inhibitor shows high protein binding at 98.7% [7], which may further reduce the availability of free drug for target engagement. The combination of short residence time and high protein binding may result in insufficient duration of target inhibition to achieve optimal therapeutic outcomes.
The structure-kinetics relationships of vecabrutinib reveal important insights into its binding mechanism and dissociation behavior. Molecular dynamics simulations demonstrate that vecabrutinib forms fewer stable interactions with Bruton tyrosine kinase compared to covalent inhibitors [3]. While vecabrutinib creates seven interacting residue pairs in the binding interface, these interactions are primarily non-covalent and more easily disrupted than the covalent bonds formed by irreversible inhibitors.
The molecular structure of vecabrutinib includes a piperidine-based scaffold that positions key functional groups for optimal interaction with the adenosine triphosphate binding pocket [11]. The compound contains fluorinated pyrimidine and chlorinated trifluoromethyl aniline moieties that contribute to its binding affinity and selectivity [11]. However, these structural features may not provide the extended residence time necessary for optimal clinical efficacy.
Steered molecular dynamics simulations reveal that vecabrutinib dissociates from Bruton tyrosine kinase through a mechanism involving gradual breaking of hydrogen bonds [3]. The dissociation process occurs with a maximum rupture force of approximately 100 piconewtons, significantly lower than the 700 piconewtons required for covalent inhibitors [3]. This lower dissociation force correlates with the shorter residence time observed for vecabrutinib.